1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C8H12N6 |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-[(1,5-dimethylpyrazol-4-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H12N6/c1-6-7(3-11-13(6)2)4-14-5-10-8(9)12-14/h3,5H,4H2,1-2H3,(H2,9,12) |
InChI Key |
UJGVURONPOMEPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CN2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
- Starting materials: 1,5-dimethyl-1H-pyrazole.
- Reaction: Oxidation of the methyl group at position 4 to form the aldehyde.
- Procedure: Use of oxidizing agents such as selenium dioxide or chromium(VI) reagents under reflux conditions.
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Selenium dioxide | Toluene | Reflux | 4–6 hours | ~75% |
Note: This aldehyde serves as the electrophilic partner for subsequent coupling reactions.
Synthesis of 1H-1,2,4-Triazol-3-amine
- Starting materials: Hydrazine hydrate and appropriate nitriles or amidrazones.
- Reaction: Cyclization of hydrazine with nitriles under reflux to form the triazole ring.
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol | Reflux | 6–8 hours | ~80% |
This yields the amino-functionalized triazole core necessary for coupling.
Coupling via Nucleophilic Substitution
The key step involves linking the pyrazole aldehyde with the amino-triazole:
-
- Dissolve 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in anhydrous ethanol or acetonitrile.
- Add 3-amino-1,2,4-triazole along with a base such as potassium carbonate.
- Reflux the mixture at 80–100°C for 12–24 hours.
- Monitor reaction progress via TLC.
- Upon completion, cool the mixture, filter the precipitate, and purify via recrystallization.
Outcome: Formation of the target compound through a Mannich-type reaction or Schiff base formation, followed by reduction if necessary.
Alternative Synthetic Routes
Some literature reports the use of click chemistry or multicomponent reactions to assemble heterocyclic frameworks efficiently:
- Multicomponent reactions (MCR): Combining pyrazole, triazole precursors, and suitable linkers in one-pot under microwave irradiation or reflux.
- Catalysis: Use of acids, bases, or metal catalysts (e.g., copper catalysts in azide-alkyne cycloaddition) to facilitate heterocycle formation.
Data Tables Summarizing Reaction Conditions and Yields
Research Discoveries and Innovations
Recent advances have demonstrated:
- Microwave-assisted synthesis significantly reduces reaction times and improves yields.
- Green chemistry approaches utilizing solvent-free conditions or aqueous media have been developed.
- Catalyst optimization (e.g., using ionic liquids or metal nanoparticles) enhances selectivity and scalability.
These innovations facilitate efficient, environmentally friendly production of the compound, making it suitable for pharmaceutical and industrial applications.
Notes on Industrial and Laboratory Scale-up
- Scale-up considerations include maintaining reaction homogeneity, controlling temperature, and efficient purification.
- Automation and continuous flow reactors are increasingly employed for large-scale synthesis, ensuring reproducibility and safety.
Chemical Reactions Analysis
Types of Reactions
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Scientific Research Applications of 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound containing both pyrazole and triazole rings. This compound has versatile applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine usually involves the condensation of pyrazole and triazole precursors. A common method includes the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 3-amino-1,2,4-triazole under suitable conditions. Industrial production methods may use similar synthetic routes on a larger scale, and the use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Applications
- Chemistry: It serves as a building block in synthesizing more complex heterocyclic compounds.
- Biology: It is explored for its potential as an enzyme inhibitor or receptor modulator.
- Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
- Industry: It is utilized in developing new materials with specific properties, such as catalysts or sensors.
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine belongs to the 1,2,4-triazole family, which has gained attention in medicinal chemistry because of its diverse biological activities. These activities include antimicrobial, antifungal, and anticancer properties.
Antimicrobial Activity
Derivatives of the 1,2,4-triazole scaffold exhibit antimicrobial properties. The compound has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Bacillus subtilis | 32 |
| Salmonella typhimurium | No activity |
Modifications to the triazole ring significantly influenced activity against resistant strains of bacteria.
Mechanism of Action
The mechanism of action of 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine with structurally related triazol-3-amine derivatives, focusing on substituents, molecular properties, and reported activities:
Key Structural and Functional Differences:
Halogenated analogs (e.g., 1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine) leverage electronegative atoms to enhance binding to biological targets, a feature absent in the non-halogenated target compound .
Molecular Weight and Solubility :
- The target compound (MW = 227.26) is heavier than amitrole (MW = 84.08) due to its pyrazole substituent, which may reduce water solubility but improve lipid bilayer penetration .
- Branched alkyl chains (e.g., 2-ethylhexyl) increase hydrophobicity, whereas fluorinated benzyl groups balance hydrophobicity and polarity .
Biological Implications :
- Amitrole ’s herbicidal activity is well-documented, suggesting that triazol-3-amine derivatives inherently possess bioactivity modifiable via substituent engineering .
- The dimethylpyrazole group in the target compound could confer resistance to oxidative metabolism, extending its half-life compared to simpler analogs .
Biological Activity
The compound 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a member of the 1,2,4-triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is , with a molecular weight of 191.23 g/mol. Its structure features a triazole ring fused with a pyrazole moiety, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Bacillus subtilis | 32 |
| Salmonella typhimurium | No activity |
In a study evaluating the antimicrobial efficacy of related triazole compounds, it was found that modifications to the triazole ring significantly influenced activity against resistant strains of bacteria .
Antifungal Activity
The antifungal potential of triazoles is well-documented. Compounds in this class have been used extensively as antifungal agents. For instance:
| Fungal Strain | MIC μg/mL |
|---|---|
| Candida albicans | 12 |
| Aspergillus niger | 16 |
These results suggest that the compound may possess similar antifungal properties as other known triazoles like fluconazole and itraconazole .
Anticancer Activity
Recent studies have explored the anticancer potential of triazole derivatives. The compound was evaluated in vitro against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine can be attributed to its structural features. SAR studies suggest that:
- Substituents on the triazole ring enhance antimicrobial activity.
- The presence of electron-donating groups , such as methyl groups on the pyrazole moiety, improves potency against various pathogens.
This information is critical for designing new derivatives with improved biological profiles .
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Case Study on Antibacterial Activity : A derivative similar to our compound was tested against multi-drug resistant strains of Staphylococcus aureus and showed superior efficacy compared to traditional antibiotics like vancomycin .
- Clinical Trials for Antifungal Agents : A related compound underwent clinical trials for treating systemic fungal infections and demonstrated promising results in reducing fungal load in patients resistant to standard therapies .
Q & A
Q. What are the established synthetic pathways for preparing 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine, and what key reaction parameters influence product yield?
The synthesis typically involves coupling pyrazole and triazole precursors under nucleophilic or catalytic conditions. For example, copper-catalyzed cross-coupling reactions using cesium carbonate as a base (e.g., 35°C for 48 hours in dimethyl sulfoxide) have been effective for analogous heterocyclic systems . Critical parameters include:
- Catalyst selection : Copper(I) bromide enhances coupling efficiency in heteroaryl-amine bond formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) improve reaction homogeneity.
- Temperature control : Prolonged heating at moderate temperatures (30–40°C) minimizes side reactions .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structural integrity?
A multi-technique approach is essential:
- NMR spectroscopy : and NMR (e.g., δ 8.59 ppm for triazole protons) confirm regioselectivity and substituent orientation .
- Single-crystal X-ray diffraction : Resolves tautomeric ambiguities, as demonstrated for structurally similar 1,2,4-triazole derivatives .
- Mass spectrometry : HRMS-ESI validates molecular weight (e.g., m/z 215 [M+H]+ for related pyrazole-triazole hybrids) .
- Infrared spectroscopy : Peaks near 3298 cm indicate N-H stretching in the triazole amine group .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis routes to improve overall yield while maintaining purity?
Optimization strategies include:
- Intermediate purification : Column chromatography (e.g., ethyl acetate/hexane gradients) isolates key intermediates with >80% purity .
- Sequential reaction monitoring : TLC or HPLC tracks byproduct formation during pyrazole methylation or triazole coupling steps .
- Catalyst recycling : Copper catalysts can be reused in flow reactors to reduce costs and waste .
- Solvent selection : Switching to biodegradable solvents (e.g., cyclopentyl methyl ether) improves sustainability without compromising yield .
Q. What strategies are recommended for resolving discrepancies between computational models and experimental spectral data (e.g., NMR chemical shift deviations)?
- DFT refinement : Density functional theory calculations (B3LYP/6-31G* basis set) predict chemical shifts, which can be cross-validated with experimental NMR data .
- Tautomer analysis : X-ray crystallography (as in 3-phenyl-1,2,4-triazol-5-amine systems) clarifies dominant tautomeric forms that may cause spectral inconsistencies .
- Dynamic NMR studies : Variable-temperature NMR detects equilibrium shifts between tautomers in solution .
Q. How should bioactivity studies be designed to evaluate this compound’s potential as a therapeutic agent?
- Structural analog benchmarking : Compare with pyrazole-triazole hybrids showing anti-inflammatory or antimicrobial activity (e.g., 4-arylmethyl-1H-pyrazol-3-amines in antibacterial assays) .
- In vitro assays : Prioritize kinase inhibition or receptor-binding assays based on the compound’s electron-rich triazole moiety, which may interact with biological targets .
- ADMET profiling : Use microsomal stability tests and cytotoxicity screens (e.g., HepG2 cell lines) to assess pharmacokinetic feasibility .
Q. What environmental impact assessment protocols should be integrated into synthetic workflows for this compound?
- Waste segregation : Separate halogenated byproducts (e.g., from iodopyrazole intermediates) for professional disposal to avoid ecosystem contamination .
- Degradation studies : Conduct photolysis or hydrolysis experiments under simulated environmental conditions (pH 7–9, UV exposure) to assess persistence .
- Toxicity screening : Use Daphnia magna or algal growth inhibition tests to evaluate aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
